molecular formula C7H12N2S B1334530 4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol CAS No. 933-49-3

4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol

Cat. No. B1334530
CAS RN: 933-49-3
M. Wt: 156.25 g/mol
InChI Key: YIAPPMPDJXJYFU-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol is a chemical compound with the molecular formula C7H12N2S . It has an average mass of 156.249 Da and a mono-isotopic mass of 156.072113 Da . This compound has been widely studied for its various properties and potential applications in research and industry.


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of 4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol consists of 7 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . Among the obtained compounds, only two revealed any significant results .

Scientific Research Applications

Pharmaceutical Testing

This compound is utilized in pharmaceutical testing as a reference standard to ensure the accuracy and quality of drug formulations . Its stability and reactivity make it an ideal candidate for developing assays and calibration curves in drug analysis.

Environmental Science

Environmental science could benefit from the use of 4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol in the detection and quantification of heavy metals in water sources. Its ability to chelate metal ions makes it a valuable tool for environmental monitoring and remediation efforts .

Industrial Processes

4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol: could be involved in industrial processes such as the extraction of metals. Its thiol group has the potential to bind to various metals, which could be useful in mining or recycling operations .

Analytical Chemistry

Analytical chemists might employ this compound in the development of new methods for the spectrophotometric determination of metal ions. Its complexation properties can be harnessed to create highly sensitive and selective detection methods .

properties

IUPAC Name

4,6,6-trimethyl-1,5-dihydropyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-5-4-7(2,3)9-6(10)8-5/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAPPMPDJXJYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)NC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501229735
Record name 5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol

CAS RN

933-49-3
Record name 5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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